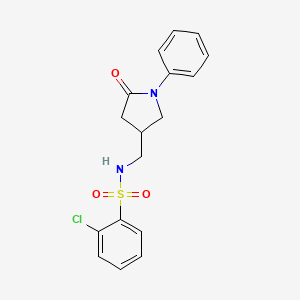

2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-15-8-4-5-9-16(15)24(22,23)19-11-13-10-17(21)20(12-13)14-6-2-1-3-7-14/h1-9,13,19H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYVXYTUCYHILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound notable for its significant biological activity, particularly as an inhibitor of human carbonic anhydrases, especially carbonic anhydrase II (CA II). This compound's structure comprises a benzenesulfonamide moiety linked to a pyrrolidine derivative, which enhances its reactivity and interaction with biological targets. The presence of the 5-oxo group in the pyrrolidine ring contributes to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.8 g/mol. Below is a summary of its properties:

| Property | Value |

|---|---|

| CAS Number | 955219-08-6 |

| Molecular Formula | C₁₇H₁₇ClN₂O₃S |

| Molecular Weight | 364.8 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase II (CA II). This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion in various tissues. By inhibiting CA II, the compound can affect several biochemical pathways, potentially leading to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

Therapeutic Applications

- Glaucoma Treatment : The inhibition of CA II can reduce intraocular pressure, making this compound a candidate for glaucoma therapy.

- Edema Management : Its diuretic properties can be beneficial in treating edema associated with heart failure or renal disorders.

- Cancer Therapy : The modulation of pH levels in tumors through CA inhibition may enhance the efficacy of certain chemotherapeutic agents.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy and safety profile:

- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits CA II with an IC50 value indicative of strong binding affinity.

- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including good absorption and distribution within biological systems, which are essential for therapeutic applications.

- Safety Profile : Toxicological assessments have shown that at therapeutic doses, the compound exhibits minimal adverse effects, although long-term studies are necessary to confirm its safety in chronic use .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar sulfonamide derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-phenylacetamide | Lacks pyrrolidinone moiety | Moderate CA inhibition |

| 5-chloro-N-(2-hydroxyethyl)-2-thiophenecarboxamide | Contains thiophene ring | Antimicrobial activity |

The presence of the pyrrolidinone moiety in this compound enhances its reactivity and biological activity compared to other compounds lacking this structure.

Comparison with Similar Compounds

Chlorsulfuron (CAS: 64902-72-3)

Structure: 2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide . Key Differences:

- Core Heterocycle: Chlorsulfuron contains a 1,3,5-triazine ring, whereas the target compound has a pyrrolidinone.

- Functional Groups : Chlorsulfuron includes a urea bridge (-NH-C(=O)-NH-), absent in the target compound.

- Applications : Chlorsulfuron is a herbicide , while the target compound’s use is unspecified.

| Property | Target Compound | Chlorsulfuron |

|---|---|---|

| Molecular Weight | 364.8 g/mol | 357.8 g/mol |

| Key Heterocycle | Pyrrolidinone | 1,3,5-Triazine |

| Functional Groups | Sulfonamide, Chloro | Sulfonamide, Urea |

| Documented Use | Not specified | Herbicide |

Benzoylthiourea Derivatives (L1, L2, L3)

Examples :

Key Differences :

- Backbone : These derivatives feature a benzoylthiourea (-C(=S)-NH-) group instead of a sulfonamide.

- Applications : Used as ligands in Suzuki coupling reactions for C-C bond formation , whereas the target compound’s catalytic role is unverified.

| Property | Target Compound | Benzoylthiourea Ligands |

|---|---|---|

| Core Functional Group | Sulfonamide | Thiourea |

| Catalytic Activity | Unknown | Suzuki coupling |

| Substituents | Pyrrolidinone, Chloro | Fluorobenzyl, Methyl |

Pyrazolo[3,4-d]pyrimidin-3-yl Derivatives

Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .

Key Differences :

- Heterocyclic Systems: The example compound contains a pyrazolo[3,4-d]pyrimidine and chromen-4-one scaffold, contrasting with the pyrrolidinone in the target compound.

- Physical Properties : The example has a higher molecular weight (589.1 g/mol ) and a melting point of 175–178°C .

| Property | Target Compound | Pyrazolo-Pyrimidine Derivative |

|---|---|---|

| Molecular Weight | 364.8 g/mol | 589.1 g/mol |

| Heterocycles | Pyrrolidinone | Pyrazolo-pyrimidine, Chromenone |

| Melting Point | Not reported | 175–178°C |

Dihydropyranone-Containing Benzenesulfonamides

Example: 4-Cyano-N-[3-[cyclopropyl(4-hydroxy-2-oxo-6-[1-(phenylmethyl)propyl]-2H-pyran-3-yl)methyl]phenyl]benzenesulfonamide .

Key Differences :

- Heterocycle: The example includes a dihydropyranone ring, whereas the target compound uses a pyrrolidinone.

- Substituents: The example has a cyano group and a phenylmethylpropyl chain, which are absent in the target compound.

| Property | Target Compound | Dihydropyranone Derivative |

|---|---|---|

| Heterocycle | Pyrrolidinone | Dihydropyranone |

| Key Substituents | Chloro, Phenyl | Cyano, Phenylmethylpropyl |

| Potential Applications | Unknown | Not specified |

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.